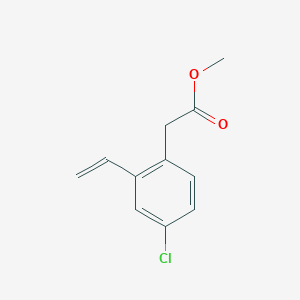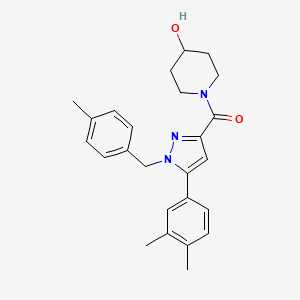
(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” is a synthetic organic molecule that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” typically involves multi-step organic reactions. The starting materials often include substituted benzyl and pyrazole derivatives. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Substitution reactions: Introducing the 3,4-dimethylphenyl and 4-methylbenzyl groups through nucleophilic substitution reactions.
Coupling reactions: Attaching the 4-hydroxypiperidin-1-yl group via coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation or nitration of aromatic rings using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, H2O2.
Reducing agents: NaBH4, LiAlH4.
Substitution reagents: Halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis for the development of new materials and catalysts.
Biology
In biological research, it may be studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, it may be used in the synthesis of advanced materials, polymers, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- (5-Phenyl-1-benzyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- (5-(4-Methylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
Uniqueness
The uniqueness of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H29N3O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[5-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H29N3O2/c1-17-4-7-20(8-5-17)16-28-24(21-9-6-18(2)19(3)14-21)15-23(26-28)25(30)27-12-10-22(29)11-13-27/h4-9,14-15,22,29H,10-13,16H2,1-3H3 |
InChI Key |
DZEHORZBWZQTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N3CCC(CC3)O)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


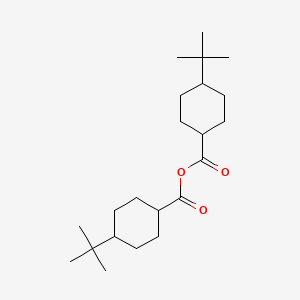
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
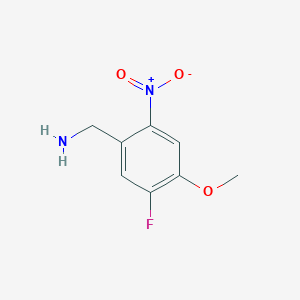

![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
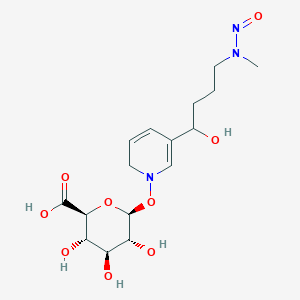
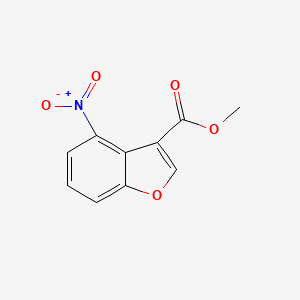
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
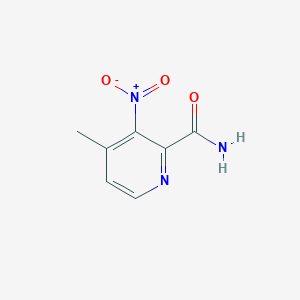
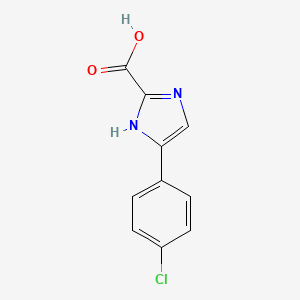
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
